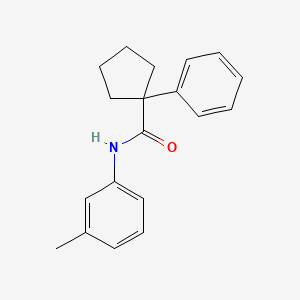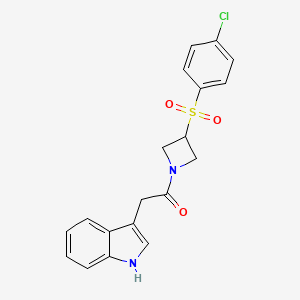
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have focused on synthesizing azetidinone derivatives incorporating the sulfonyl group, demonstrating methodologies for creating novel compounds. For example, Shah et al. (2014) synthesized a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, emphasizing the importance of such structures in medicinal chemistry due to their antimicrobial properties (Shailesh H. Shah et al., 2014). Similarly, Gao et al. (2015) developed an enantioselective synthesis of polycyclic indole derivatives, showcasing the utility of azetidinones in constructing complex molecular skeletons with potential therapeutic applications (Yu-Ning Gao et al., 2015).
Antimicrobial Activity
The antimicrobial activity of azetidinone derivatives has been a significant focus. Patel et al. (2004) prepared novel azetidinone derivatives containing aryl sulfonyloxy groups and evaluated their efficacy against various microbial strains, highlighting the potential of these compounds as antimicrobial agents (H. S. Patel & H. Desai, 2004). This aligns with the synthesis and evaluation of 1H-indole derivatives with notable antibacterial and antifungal activities presented in recent studies, reinforcing the therapeutic potential of these compounds (2020).
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-5-7-15(8-6-14)26(24,25)16-11-22(12-16)19(23)9-13-10-21-18-4-2-1-3-17(13)18/h1-8,10,16,21H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSSJRUBMCPMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)
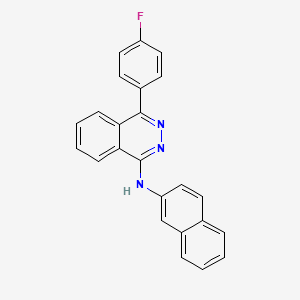
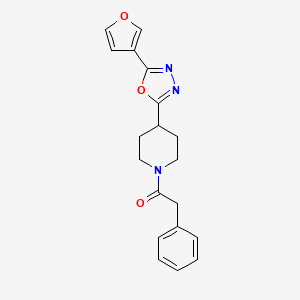
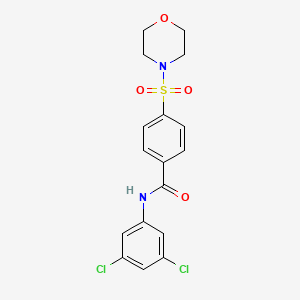
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)
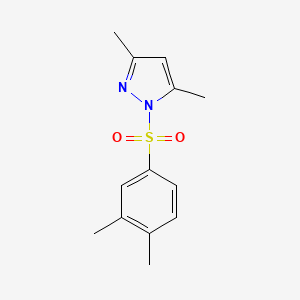

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)

